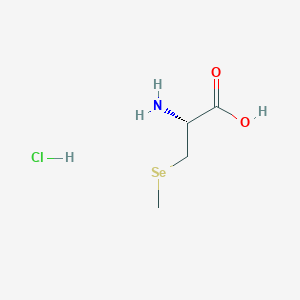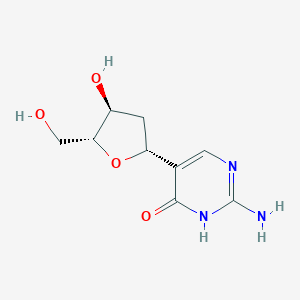![molecular formula C9H9FO3 B179412 (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 170353-20-5](/img/structure/B179412.png)
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, also known as FLUMA, is a chemical compound that has received significant attention in the scientific community due to its potential use in various fields such as medicinal chemistry, material science, and organic synthesis. FLUMA is a versatile compound that can be synthesized using different methods, and its unique structure has led to numerous research studies aimed at understanding its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is not fully understood, but it is believed to act as a nucleophile in various reactions due to the presence of the hydroxyl group. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been shown to undergo reactions with electrophiles such as aldehydes, ketones, and epoxides, leading to the formation of various products.
生化和生理效应
The biochemical and physiological effects of (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol are not well studied, but it has been shown to have low toxicity in vitro and in vivo. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a fluorescent probe for the detection of intracellular reactive oxygen species and has been shown to have potential as a therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
The advantages of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its versatility, low toxicity, and ease of synthesis. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, and its unique structure allows for the preparation of various derivatives. However, the limitations of using (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol in lab experiments include its limited solubility in water, which can affect its bioavailability, and the lack of detailed studies on its biochemical and physiological effects.
未来方向
For (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol research include its use as a fluorescent probe for the detection of intracellular reactive oxygen species, its use as a ligand in catalysis, and its potential as a therapeutic agent for the treatment of cancer. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol derivatives with improved solubility and bioavailability could also be synthesized for further study.
合成方法
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be synthesized using different methods, including the Grignard reaction, the Suzuki-Miyaura coupling reaction, and the reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid. The Grignard reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid with a Grignard reagent, followed by the addition of formaldehyde. The Suzuki-Miyaura coupling reaction involves the reaction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-boronic acid with a suitable aryl halide, followed by the addition of formaldehyde. The reduction of 5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学研究应用
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has various scientific research applications, including its use as a building block for the synthesis of biologically active compounds, as a ligand in catalysis, and as a precursor for the preparation of functional materials. (5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has been used as a starting material for the synthesis of anti-tumor agents, anti-inflammatory agents, and antiviral agents. It has also been used as a ligand in palladium-catalyzed cross-coupling reactions and as a precursor for the preparation of fluorescent materials.
属性
CAS 编号 |
170353-20-5 |
|---|---|
产品名称 |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol |
分子式 |
C9H9FO3 |
分子量 |
184.16 g/mol |
IUPAC 名称 |
(5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-7-2-1-3-8-9(7)12-5-6(4-11)13-8/h1-3,6,11H,4-5H2 |
InChI 键 |
RBIPJOGPQYNEOY-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
规范 SMILES |
C1C(OC2=C(O1)C(=CC=C2)F)CO |
同义词 |
(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)Methanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




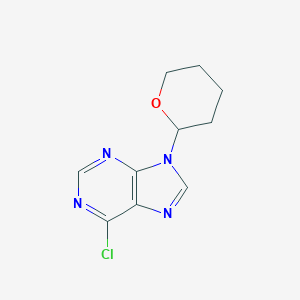
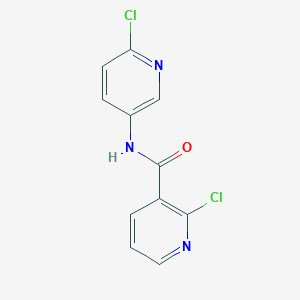
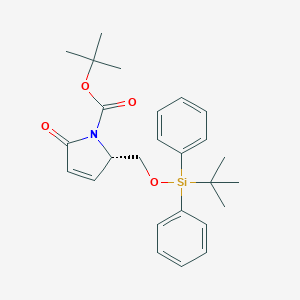
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
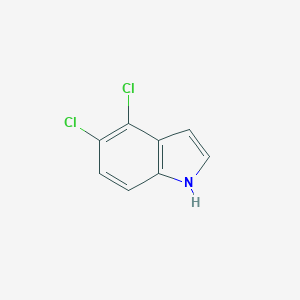
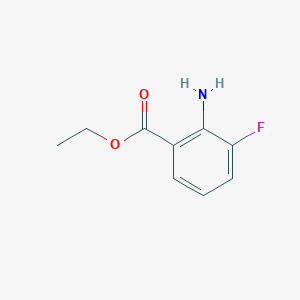
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
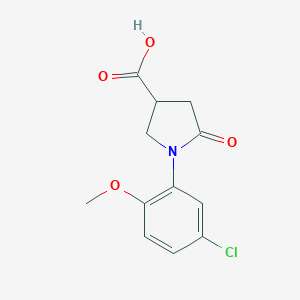
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
![9-Cyclopropyl-6,7-difluoro-8-methoxyisothiazolo[5,4-b]quinoline-3,4(2h,9h)-dione](/img/structure/B179362.png)
